Cas no 2287239-09-0 (Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate)
![Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate structure](https://www.kuujia.com/scimg/cas/2287239-09-0x500.png)
Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2287239-09-0
- Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
- rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
- EN300-6738446
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- Inchi: 1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7-,10-/m0/s1
- InChI Key: ZNLVNPTVOYKGKQ-BYULHYEWSA-N
- SMILES: O(C(C)(C)C)C([C@@]12C[C@@H]([C@@H]1C2)N)=O
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 0.5
Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6738446-10.0g |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 10g |
$8819.0 | 2023-05-30 | |
Enamine | EN300-6738446-5.0g |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 5g |
$5949.0 | 2023-05-30 | |
Enamine | EN300-6738446-1.0g |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 1g |
$2050.0 | 2023-05-30 | |
1PlusChem | 1P02871A-250mg |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 250mg |
$1317.00 | 2024-05-24 | |
1PlusChem | 1P02871A-10g |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 10g |
$10963.00 | 2024-05-24 | |
Enamine | EN300-6738446-2.5g |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 2.5g |
$4019.0 | 2023-05-30 | |
Aaron | AR02879M-100mg |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 100mg |
$1004.00 | 2023-12-15 | |
Aaron | AR02879M-5g |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 5g |
$8205.00 | 2023-12-15 | |
Aaron | AR02879M-500mg |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 500mg |
$2224.00 | 2023-12-15 | |
1PlusChem | 1P02871A-500mg |
rac-tert-butyl (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate |
2287239-09-0 | 95% | 500mg |
$2039.00 | 2024-05-24 |
Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
Professional Introduction to Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate (CAS No: 2287239-09-0)
Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 2287239-09-0, belongs to a class of molecules known for their complex three-dimensional structures and potential applications in pharmaceutical development. The unique stereochemistry of this molecule, characterized by its specific configuration at the 1S, 3S, and 4R positions, makes it a subject of intense interest for researchers exploring novel synthetic pathways and biological activities.
The structural framework of Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate consists of a bicyclic system that combines a five-membered ring with a nitrogen-containing side chain. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interactions with biological targets. The presence of an amine group at the 3-position further enhances its potential as a pharmacophore, enabling various hydrogen bonding interactions that are essential for drug-receptor binding.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The specific stereochemistry of Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate makes it an excellent candidate for such applications. Researchers have leveraged this compound to develop novel catalysts that facilitate highly enantioselective reactions, which are crucial for producing optically active pharmaceuticals with high purity and efficacy.
One of the most compelling aspects of this compound is its potential in medicinal chemistry. The bicyclic core structure is reminiscent of several natural products known for their bioactivity, suggesting that Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate may exhibit similar pharmacological properties. Preliminary studies have hinted at its utility in modulating enzyme activity and receptor binding, making it a promising scaffold for drug discovery programs targeting neurological and inflammatory disorders.
The synthesis of Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate presents significant synthetic challenges due to its complex stereochemistry. However, advances in organometallic chemistry and biocatalysis have provided new tools for constructing such molecules with high precision. Recent publications have demonstrated the use of enzymatic desymmetrization strategies to achieve the desired stereocenters efficiently and in high yield. These methodologies not only highlight the compound's synthetic importance but also contribute to the broader field of asymmetric synthesis.
The versatility of Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate extends beyond its role as a building block in drug discovery. Its unique structural features make it an attractive candidate for material science applications as well. For instance, researchers have explored its potential as a precursor for designing novel polymers with tailored mechanical and thermal properties. The rigid bicyclic core can serve as a structural motif that enhances the stability and functionality of polymer chains.
As our understanding of molecular interactions continues to evolve, the demand for sophisticated molecular tools like Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is expected to grow exponentially. The compound's ability to serve multiple roles— từ being a key intermediate in synthesis to acting as a pharmacophore—underscores its significance in both academic research and industrial applications. Future studies are likely to uncover even more innovative uses for this versatile molecule.
The development of new synthetic routes to Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is an ongoing area of research with substantial implications for scalability and cost-effectiveness in pharmaceutical production. Recent innovations in flow chemistry and continuous manufacturing have enabled more efficient production processes for complex molecules like this one. These advancements not only improve the accessibility of the compound but also set the stage for large-scale applications in drug development.
In conclusion, Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate represents a fascinating example of how structural complexity can be leveraged to create molecules with diverse applications in chemistry and medicine。 Its unique stereochemistry、potential bioactivity、and synthetic utility make it a cornerstone in modern research。 As scientific methodologies continue to advance,the role of this compound is likely to expand,offering new opportunities for innovation across multiple disciplines。
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